An In-depth Technical Guide to 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride: Core Properties and Scientific Context
An In-depth Technical Guide to 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride: Core Properties and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride is a heterocyclic compound belonging to the thienopyridine class. While its isomer, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a well-documented and crucial intermediate in the synthesis of major antiplatelet drugs like clopidogrel and ticlopidine, the [2,3-c] isomer is less prevalent in current literature.[1] However, the thieno[2,3-c]pyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[2][3] This guide provides a comprehensive overview of the known basic properties of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride, offering insights into its chemical identity, physicochemical characteristics, synthetic approaches, and potential biological relevance.
Chemical Identity and Structure
The fundamental structure of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine consists of a thiophene ring fused to a tetrahydropyridine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice for amine-containing pharmaceutical compounds.
Caption: Chemical structure of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for its application in research and development, influencing factors from reaction conditions to bioavailability.
| Property | Value | Source(s) |
| CAS Number | 28783-38-2 | [4][5] |
| Molecular Formula | C₇H₁₀ClNS | [4] |
| Molecular Weight | 175.68 g/mol | [4] |
| Appearance | White solid | [6] |
| Melting Point | >140°C (decomposes) | [6] |
| Solubility | Soluble in DMSO and Methanol | [6] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [6] |
Basicity and pKa:
Synthesis of the Tetrahydrothieno[2,3-c]pyridine Core
A definitive, step-by-step protocol for the synthesis of the unsubstituted 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride is not extensively documented. However, its synthesis can be approached through established methodologies for constructing the thienopyridine scaffold. A common strategy involves the initial formation of a substituted 2-aminothiophene, followed by cyclization to form the fused pyridine ring.
Representative Synthetic Pathway
A plausible synthetic route can be conceptualized in two main stages: the Gewald reaction to form a 2-aminothiophene precursor, followed by a cyclization step to construct the fused pyridine ring, which can be conceptually related to the Pictet-Spengler reaction.
Caption: A conceptual workflow for the synthesis of the target compound.
Experimental Protocols
Step 1: Gewald Three-Component Reaction (Illustrative)
The Gewald reaction is a one-pot synthesis for 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur, typically in the presence of a base.[7][8]
-
Reaction Setup: To a suitable solvent (e.g., ethanol, methanol, or DMF), add the chosen ketone/aldehyde and activated nitrile.
-
Base Addition: Introduce a basic catalyst, such as morpholine or diethylamine, to facilitate the initial Knoevenagel condensation.
-
Sulfur Addition: Add elemental sulfur to the reaction mixture.
-
Reaction Conditions: Heat the mixture, typically between 50°C and reflux, and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and isolate the 2-aminothiophene product through filtration or extraction.
Causality: The base is crucial for deprotonating the activated nitrile, which then acts as a nucleophile, attacking the carbonyl component. The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the thiophene ring.[3]
Step 2: Cyclization to Form the Fused Pyridine Ring (Conceptual)
The annulation of the pyridine ring onto the 2-aminothiophene can be achieved through various methods, including a Pictet-Spengler type reaction.[1][9] This would involve the reaction of a β-thienylethylamine derivative with an aldehyde or ketone under acidic conditions.
-
Precursor Preparation: The 2-aminothiophene from the Gewald reaction would need to be converted to a β-thienylethylamine derivative.
-
Condensation: The β-thienylethylamine is reacted with an appropriate aldehyde (e.g., formaldehyde) in the presence of an acid catalyst.
-
Ring Closure: The resulting iminium ion undergoes electrophilic attack on the electron-rich thiophene ring to form the tetrahydropyridine ring.
-
Isolation: The product is then isolated and purified.
Causality: The acidic catalyst is essential for the formation of the electrophilic iminium ion, which is necessary for the intramolecular cyclization onto the thiophene ring.[9]
Step 3: Hydrochloride Salt Formation
This is a standard procedure for basic compounds.
-
Dissolution: Dissolve the free base of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Acidification: Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Biological and Medicinal Chemistry Relevance
While 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride itself is not a commercial drug, its core structure is present in molecules with a range of biological activities. This makes it a valuable scaffold for drug discovery and development.
Derivatives of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine system have been investigated for several therapeutic applications:
-
Antitumor Activity: Certain β-aminonitrile and β-amino carboxamide derivatives have demonstrated weak to moderate antitumor activity against A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) cancer cell lines.[3]
-
Antibacterial Properties: Substituted 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamides have shown inhibitory activity against Staphylococcus aureus and Escherichia coli.[3]
-
Adenosine Receptor Antagonism: 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been identified as a novel class of orthosteric antagonists of the A₁ adenosine receptor, highlighting their potential in cardiovascular or neurological research.[3]
-
General Biological Activities: The broader class of 4,5,6,7-tetrahydrothieno pyridines has been explored for anti-inflammatory, anti-arrhythmic, antiprotozoal, and anti-infective properties.[2]
The diverse biological profile of its derivatives underscores the importance of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride as a building block in the synthesis of new chemical entities with therapeutic potential.
Conclusion
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride is a heterocyclic compound with a foundation in established chemical synthesis principles. While not as extensively studied as its [3,2-c] isomer, the available data on its physicochemical properties and the diverse biological activities of its derivatives mark it as a compound of interest for further research. Its utility as a scaffold in medicinal chemistry warrants deeper investigation, potentially leading to the discovery of novel therapeutic agents across various disease areas. The synthetic pathways, though not explicitly detailed for this specific unsubstituted compound, can be reliably inferred from robust named reactions like the Gewald and Pictet-Spengler reactions, providing a clear roadmap for its laboratory-scale preparation.
References
- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Mini-reviews in medicinal chemistry, 14(12), 1035–1053.
- Abdel-Wahab, B. F., Al-Azzawi, M. A., & El-Azzouny, A. A. (2017). Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles. Archiv der Pharmazie, 350(1-2), 1600293.
- Gewald, K. (1961). Zur Reaktion von α-Oxo-mercaptanen mit Nitrilen. Angewandte Chemie, 73(3), 114-114.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
- Sangshetti, J. N., Kauthale, B. V., & Shinde, D. B. (2014). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: A review. Mini-Reviews in Medicinal Chemistry, 14(12), 1035-1053.
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PubChem. (n.d.). Ticlopidine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 4,5,6,7-Tetrahydrothieno(2,3-c)pyridine--hydrogen chloride (1/1). Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride. Retrieved from [Link]
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